molecular formula C12H16F3N3O3 B4281164 4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

Cat. No.: B4281164
M. Wt: 307.27 g/mol
InChI Key: ORANOWNTPITGQB-UHFFFAOYSA-N
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Description

  • A common reagent for this step is trifluoromethyl iodide.

  • The reaction can be facilitated using copper catalysis and under mild temperatures.

  • Formation of Butanoic Acid Moiety:

    • This involves the use of an alpha-keto acid.

    • Coupling reactions mediated by EDCI or DCC (condensing agents) are often employed.

  • Industrial Production Methods

    Industrial synthesis may utilize continuous flow processes to improve yield and purity. High-pressure reactors and specialized catalysts can accelerate the formation of intermediate compounds, optimizing overall efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid typically involves multiple steps, including the creation of the pyrazole ring and subsequent substitution reactions to introduce the trifluoromethyl group and other substituents.

    • Formation of Pyrazole Ring:

      • Starting with a hydrazine derivative and a 1,3-dicarbonyl compound.

      • Cyclization occurs under acidic or basic conditions to form the pyrazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation:

      • This compound can undergo oxidation to form various oxidative derivatives. Reagents like potassium permanganate or chromium trioxide are typically used.

    • Reduction:

      • Reductive conditions with hydrogen gas over palladium catalysts can reduce specific functional groups, altering the compound's reactivity.

    • Substitution:

      • Electrophilic substitution can be performed using reagents like alkyl halides or sulfonyl chlorides.

    Common Reagents and Conditions

    • Oxidation: Potassium permanganate, chromium trioxide.

    • Reduction: Hydrogen gas, palladium catalysts.

    • Substitution: Alkyl halides, sulfonyl chlorides.

    Major Products Formed

    • From Oxidation: Oxidized derivatives with added oxygen functionalities.

    • From Reduction: Reduced analogs with altered hydrogenation levels.

    • From Substitution: Alkylated or sulfonylated derivatives.

    Scientific Research Applications

    4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid has several significant applications in scientific research:

    • Chemistry:

      • Used as a building block for synthesizing more complex molecules.

      • Functions as an intermediate in organic synthesis, particularly in pharmaceuticals.

    • Biology:

      • Employed in studying biochemical pathways and enzyme interactions.

      • Acts as a probe to investigate receptor binding and cellular uptake mechanisms.

    • Medicine:

      • Explored for its role in inhibiting specific enzymes or signaling pathways.

    • Industry:

      • Utilized in the manufacture of agrochemicals and specialty chemicals.

      • Plays a role in developing new materials with specific properties.

    Mechanism of Action

    The compound exerts its effects through several mechanisms:

    • Molecular Targets:

      • Targets include enzymes such as kinases, proteases, and reductases.

      • Interaction with receptor proteins affecting cellular signaling pathways.

    • Pathways Involved:

      • Modulation of oxidative stress pathways.

      • Influence on inflammatory responses through receptor-mediated signaling.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amino)-4-oxobutanoic acid:

      • Differing by the presence of an ethyl instead of a propyl group.

      • Shows variations in biological activity and stability.

    • 4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxopentanoic acid:

      • Possesses an additional carbon in the butanoic acid chain, affecting its reactivity and interaction with molecular targets.

    Uniqueness

    4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid is distinct due to its specific substitution pattern, which provides a unique balance of steric and electronic properties. This uniqueness underpins its broad applicability across various scientific disciplines.

    Conclusion

    This compound stands out as a versatile compound with significant implications in synthetic chemistry, biological research, and industrial applications. Understanding its synthesis, chemical reactivity, and mechanism of action allows for its effective utilization in innovative scientific endeavors.

    Properties

    IUPAC Name

    4-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-4-oxobutanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16F3N3O3/c1-8-7-9(12(13,14)15)17-18(8)6-2-5-16-10(19)3-4-11(20)21/h7H,2-6H2,1H3,(H,16,19)(H,20,21)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ORANOWNTPITGQB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NN1CCCNC(=O)CCC(=O)O)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16F3N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    307.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
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    4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
    Reactant of Route 4
    4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
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    4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
    Reactant of Route 6
    4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

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